molecular formula C10H9NO3 B1585734 Methyl oxindole-7-carboxylate CAS No. 380427-39-4

Methyl oxindole-7-carboxylate

Cat. No.: B1585734
CAS No.: 380427-39-4
M. Wt: 191.18 g/mol
InChI Key: XVJRNLIMSQFUAI-UHFFFAOYSA-N
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Description

Methyl oxindole-7-carboxylate is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl oxindole-7-carboxylate typically involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the desired oxindole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl oxindole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxindole-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding indoline derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxindole-7-carboxylic acid.

    Reduction: Indoline-7-carboxylate.

    Substitution: Halogenated oxindole derivatives.

Scientific Research Applications

Methyl oxindole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: this compound can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, the compound can exert its biological effects.

Comparison with Similar Compounds

Methyl oxindole-7-carboxylate can be compared with other oxindole derivatives:

    Oxindole-7-carboxylic acid: Similar in structure but lacks the methyl ester group, which can influence its reactivity and biological activity.

    Indoline-7-carboxylate:

    Halogenated oxindole derivatives: These compounds have halogen atoms substituted at various positions, which can enhance their biological activity and stability.

Uniqueness: this compound stands out due to its versatile reactivity and potential for modification. Its methyl ester group provides a handle for further functionalization, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRNLIMSQFUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378517
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-39-4
Record name Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380427-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl oxindole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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